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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

Cat. No.: B124684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxy-1-
methylpyrazole (CAS RN: 33641-15-5), a heterocyclic compound of interest in medicinal

chemistry and herbicide development.[1][2] Due to the limited availability of published

experimental spectra for this specific molecule, this guide focuses on predicted data derived

from the analysis of structurally related compounds and established spectroscopic principles.

The methodologies for acquiring such data are also detailed.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 5-Hydroxy-1-
methylpyrazole. These predictions are based on the analysis of similar pyrazole derivatives

and established spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-
Hydroxy-1-methylpyrazole in DMSO-d₆
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H4 ~5.8 Doublet ~2.5

H3 ~7.3 Doublet ~2.5

N-CH₃ ~3.6 Singlet -

OH ~11.0 Broad Singlet -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-
Hydroxy-1-methylpyrazole in DMSO-d₆

Carbon Atom Predicted Chemical Shift (δ, ppm)

C5 ~155

C3 ~135

C4 ~95

N-CH₃ ~35

Table 3: Predicted Infrared (IR) Spectroscopy Data for 5-
Hydroxy-1-methylpyrazole

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Broad, Strong O-H stretch

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (aliphatic)

~1640 Strong
C=O stretch (from pyrazolone

tautomer)

~1580 Medium C=N stretch

~1500 Medium C=C stretch (aromatic)

1250 - 1000 Medium C-O stretch
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Table 4: Predicted Mass Spectrometry (MS) Data for 5-
Hydroxy-1-methylpyrazole

m/z
Predicted Relative
Intensity

Assignment

98 High [M]⁺ (Molecular Ion)

83 Medium [M - CH₃]⁺

70 Medium [M - CO]⁺

55 High [M - HNCO]⁺

Interpretation of Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.

The protons on the pyrazole ring (H3 and H4) would appear as doublets due to their coupling.

The N-methyl protons would be a singlet, and the hydroxyl proton would likely be a broad

singlet due to hydrogen bonding and exchange with any residual water in the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to have four signals

corresponding to the four unique carbon atoms in the molecule. The C5 carbon, being attached

to the electronegative oxygen atom, is expected to be the most downfield. The C3 and C4

carbons of the pyrazole ring will have distinct chemical shifts, and the N-methyl carbon will

appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a broad absorption

band for the O-H stretch, characteristic of the hydroxyl group. The presence of a strong C=O

stretching peak around 1640 cm⁻¹ would indicate the presence of the pyrazolone tautomer in

equilibrium. Aromatic and aliphatic C-H stretching vibrations, as well as C=N and C=C

stretching bands, are also expected. For a related compound, methyl 5-hydroxy-1-phenyl-1H-

pyrazole-3-carboxylate, an OH stretching vibration was observed at 3204 cm⁻¹.[3]

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 98,

corresponding to the molecular weight of 5-Hydroxy-1-methylpyrazole (C₄H₆N₂O). Common

fragmentation patterns for pyrazoles include the loss of a methyl group, carbon monoxide, and

isocyanic acid.
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of 5-Hydroxy-1-methylpyrazole and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a

5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a

reference.

Infrared (IR) Spectroscopy
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Sample Preparation:

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O)

absorptions.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 5-Hydroxy-1-methylpyrazole in a volatile

solvent like methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI: Infuse the sample solution directly into the ion source.

EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS).

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations
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Caption: Synthesis pathway for 5-Hydroxy-1-methylpyrazole.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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